![molecular formula C20H13Br B13986495 9-[(2-Bromophenyl)methylidene]fluorene CAS No. 1643-48-7](/img/structure/B13986495.png)
9-[(2-Bromophenyl)methylidene]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(2-Bromophenyl)methylidene]fluorene is a chemical compound with the molecular formula C20H13Br It is known for its unique structure, which includes a fluorene backbone substituted with a bromophenyl group at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2-Bromophenyl)methylidene]fluorene typically involves the reaction of fluorene with 2-bromobenzaldehyde under specific conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves careful control of reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 9-[(2-Bromophenyl)methylidene]fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9-[(2-carboxyphenyl)methylidene]fluorene, while reduction could produce 9-[(2-phenyl)methylidene]fluorene.
Aplicaciones Científicas De Investigación
9-[(2-Bromophenyl)methylidene]fluorene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 9-[(2-Bromophenyl)methylidene]fluorene exerts its effects is primarily through its interaction with specific molecular targets. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and contribute to the compound’s observed effects.
Comparación Con Compuestos Similares
9-Methylene-fluorene: Lacks the bromophenyl substitution, resulting in different reactivity and applications.
9-Phenylmethylidene-fluorene: Similar structure but without the bromine atom, leading to variations in chemical behavior.
Uniqueness: The presence of the bromophenyl group in 9-[(2-Bromophenyl)methylidene]fluorene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other fluorene derivatives and valuable for specialized applications.
Propiedades
Número CAS |
1643-48-7 |
|---|---|
Fórmula molecular |
C20H13Br |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
9-[(2-bromophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13Br/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H |
Clave InChI |
FKCILAUAKIVHON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


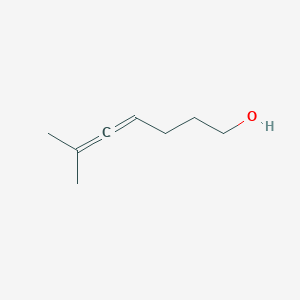

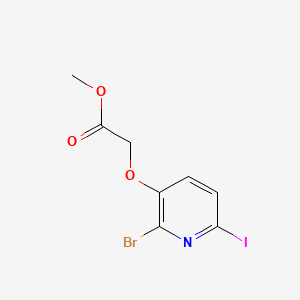

![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)

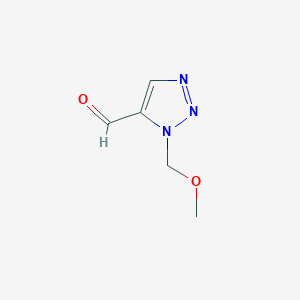

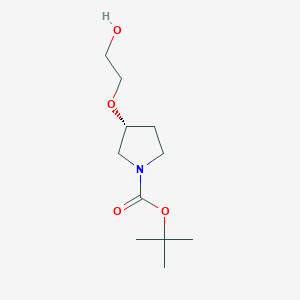
![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)
![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)
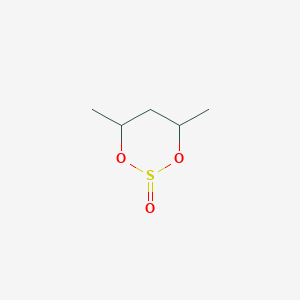
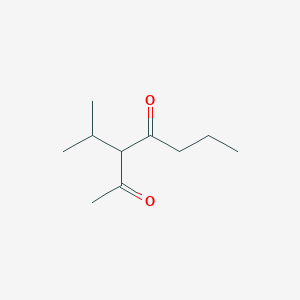
![Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one](/img/structure/B13986471.png)
